Setmelanotide

Description

Properties

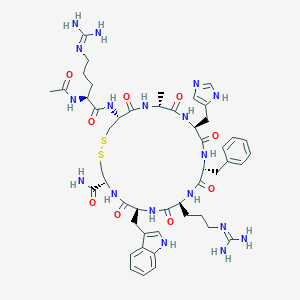

IUPAC Name |

(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H68N18O9S2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57)/t26-,33+,34+,35-,36+,37+,38+,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHDTKMUACZDAA-PHNIDTBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H68N18O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1117.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920014-72-8 | |

| Record name | Setmelanotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920014728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setmelanotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11700 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SETMELANOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7T15V1FUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Agonist at the Core of Appetite Control: A Technical Guide to Setmelanotide's Mechanism of Action in Hypothalamic Neurons

For Immediate Release

BOSTON, MA – This technical whitepaper provides an in-depth analysis of the molecular and cellular mechanism of action of setmelanotide, a potent melanocortin-4 receptor (MC4R) agonist. Designed for researchers, scientists, and drug development professionals, this document details the core pharmacology, downstream signaling cascades, and neurophysiological effects of setmelanotide within the hypothalamic circuits that govern energy homeostasis. The guide synthesizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the critical pathways and workflows.

Executive Summary

Setmelanotide is a first-in-class therapeutic agent approved for chronic weight management in specific rare genetic disorders of obesity.[1] Its efficacy is rooted in its function as a selective agonist for the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) that serves as a master regulator of energy balance and appetite within the hypothalamus.[2][3] By mimicking the action of the endogenous ligand α-melanocyte-stimulating hormone (α-MSH), setmelanotide activates anorexigenic pathways, leading to reduced food intake and increased energy expenditure.[1][2] This document elucidates the precise mechanisms of this interaction, from receptor binding and signal transduction to the modulation of neuronal activity in key hypothalamic nuclei.

Core Mechanism of Action: MC4R Agonism

The primary mechanism of setmelanotide is the activation of MC4R, which is predominantly expressed on neurons of the paraventricular nucleus (PVN) of the hypothalamus.[3] These neurons receive inputs from pro-opiomelanocortin (POMC) neurons in the arcuate nucleus, which release α-MSH in response to satiety signals like leptin.[4] In several genetic obesity syndromes, this signaling pathway is impaired upstream of the MC4R.[1][5] Setmelanotide acts downstream of these defects, directly stimulating the MC4R to restore the anorexigenic signal.[6]

Receptor Binding and Activation

Setmelanotide is a synthetic, cyclic peptide that binds with high affinity to the human MC4R.[7] Cryo-electron microscopy studies have revealed that setmelanotide and the endogenous agonist NDP-α-MSH occupy the same binding pocket, with a calcium ion acting as a crucial cofactor that helps to stabilize the ligand-receptor interaction.[8] The binding of setmelanotide induces a conformational change in the receptor, particularly an outward movement of transmembrane helix 6 (TM6), which is a hallmark of class A GPCR activation and facilitates the coupling of intracellular G-proteins.[8]

Intracellular Signaling Cascades

Upon activation by setmelanotide, the MC4R primarily couples to the stimulatory G-protein, Gαs.[3][7] This initiates a canonical signaling cascade that is central to its therapeutic effect.

-

Gαs/cAMP Pathway: The activated Gαs subunit stimulates adenylyl cyclase, leading to the conversion of ATP into cyclic adenosine monophosphate (cAMP).[3] This increase in intracellular cAMP serves as a critical second messenger, activating Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates numerous downstream targets, including transcription factors and ion channels, which ultimately alters the electrical activity and gene expression of the neuron to promote a state of satiety.

Interestingly, some evidence suggests that setmelanotide may act as a biased agonist. Studies have shown it has a higher potency for cAMP formation but a weaker effect on ERK1/2 phosphorylation when compared to α-MSH.[9] Other research points to a potential bias towards Gq/11 signaling, which could lead to the mobilization of intracellular calcium.[10][11] This functional selectivity may contribute to its specific pharmacological profile.

Neurophysiological Effects in Hypothalamic Circuits

The activation of MC4R and its downstream signaling pathways culminates in the modulation of neuronal activity. The primary effect is an increase in the excitability of anorexigenic neurons.

-

Increased Neuronal Firing: In vivo studies using calcium imaging in mice have demonstrated that administration of setmelanotide rapidly and significantly increases the rate of calcium events in PVN MC4R neurons.[2] This serves as a direct proxy for increased neuronal firing and activity. This heightened activity is the physiological basis for the subsequent reduction in appetite and body weight.

-

Modulation of Synaptic Inputs: The melanocortin system is highly plastic. Activation of POMC neurons is known to be associated with an increase in excitatory inputs.[12] By activating the downstream MC4R, setmelanotide reinforces the anorexigenic state promoted by these circuits.

Quantitative Pharmacological Data

The potency and selectivity of setmelanotide have been characterized in a variety of in vitro assays. The following tables summarize key quantitative data.

| Parameter | Value | Receptor | Assay Type | Reference |

| Binding Affinity (Ki) | 2.1 nM | Human MC4R | Radioligand Competition | [7] |

| Functional Potency (EC50) | 0.27 nM | Human MC4R | cAMP Accumulation | [7] |

| 5.8 nM | Human MC1R | cAMP Accumulation | [7] | |

| 5.3 nM | Human MC3R | cAMP Accumulation | [7] | |

| >1000 nM | Human MC5R | cAMP Accumulation | [7] | |

| Table 1: In Vitro Pharmacology of Setmelanotide. |

| Population | Endpoint | Result | Reference |

| PVN MC4R Neurons (mice) | Neuronal Activity | Significant increase in calcium event rate post-administration | [2] |

| POMC Deficiency Patients | Body Weight | 80% of patients achieved ≥10% weight loss at 1 year | |

| LEPR Deficiency Patients | Body Weight | 46% of patients achieved ≥10% weight loss at 1 year | |

| POMC/LEPR Deficiency Pts (≥12 yrs) | Hunger Score | Mean reduction of 27.1% (POMC) and 43.7% (LEPR) at 1 year | [4] |

| Table 2: Preclinical and Clinical Efficacy Data. |

Experimental Protocols

The characterization of setmelanotide's mechanism of action relies on a suite of established pharmacological and neurophysiological techniques. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competitive)

This assay measures the affinity of setmelanotide for MC4R by quantifying its ability to compete with a radiolabeled ligand.

-

Materials: Cell membranes prepared from HEK293 cells transiently expressing human MC4R; [125I]-NDP-α-MSH (radioligand); unlabeled setmelanotide; binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4); 96-well plates; glass fiber filters; vacuum filtration manifold; scintillation counter.

-

Procedure:

-

Prepare serial dilutions of unlabeled setmelanotide.

-

In a 96-well plate, add cell membranes (10-20 µg protein/well), a fixed concentration of [125I]-NDP-α-MSH (typically at its Kd value), and varying concentrations of setmelanotide.

-

Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand, e.g., 1 µM NDP-α-MSH).

-

Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[13]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[13]

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of setmelanotide. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.[13]

-

cAMP Accumulation Assay

This functional assay measures the ability of setmelanotide to stimulate the MC4R-Gαs pathway, resulting in cAMP production.

-

Materials: HEK293 cells co-transfected with human MC4R and a cAMP biosensor plasmid (e.g., GloSensor™-22F); cell culture medium; setmelanotide; 384-well plates; luminometer.

-

Procedure:

-

Seed transfected cells into 384-well white, clear-bottom plates and incubate for 18-24 hours.[14]

-

Remove culture medium and replace with an equilibration medium containing the GloSensor™ cAMP reagent. Incubate for 2 hours at room temperature to allow substrate loading.[15]

-

Prepare serial dilutions of setmelanotide.

-

Establish a baseline luminescence reading using a plate luminometer.

-

Add the setmelanotide dilutions to the wells and immediately begin kinetic measurement of luminescence over 30-60 minutes. The increase in light output is proportional to the cAMP concentration.[15]

-

Plot the peak or area-under-the-curve luminescence signal against the log concentration of setmelanotide.

-

Fit the data using a non-linear regression model to determine the EC50 (potency) and Emax (efficacy).

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the electrical activity of individual hypothalamic neurons in response to setmelanotide.

-

Materials: Acutely prepared brain slices (300-400 µm thick) containing the hypothalamus from transgenic mice (e.g., POMC-EGFP mice); artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2/5% CO2; intracellular solution (K-Gluconate based); borosilicate glass micropipettes (3-7 MΩ resistance); micromanipulator; patch-clamp amplifier; data acquisition system.

-

Procedure:

-

Prepare acute brain slices and allow them to recover in oxygenated aCSF for at least 1 hour.[16]

-

Transfer a slice to the recording chamber on the microscope stage, continuously perfused with heated (31-32°C) aCSF.

-

Identify target neurons (e.g., fluorescent POMC neurons) using differential interference contrast (DIC) and fluorescence microscopy.[17]

-

Using a micromanipulator, carefully approach a target neuron with a glass micropipette filled with intracellular solution.

-

Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the "whole-cell" configuration. This provides electrical access to the neuron's interior.[18]

-

In current-clamp mode, record the baseline membrane potential and firing rate of the neuron.

-

Bath-apply setmelanotide at a known concentration to the perfusing aCSF.

-

Record changes in the neuron's resting membrane potential and action potential firing frequency to determine the drug's effect (excitatory or inhibitory).

-

Conclusion

Setmelanotide's mechanism of action in hypothalamic neurons is a well-defined example of targeted GPCR agonism. It selectively binds to and activates the MC4R, initiating a canonical Gαs-cAMP signaling cascade that increases the electrical activity of key anorexigenic neurons in the hypothalamus. This direct restoration of a critical satiety signal provides a powerful therapeutic intervention for weight management in individuals with specific genetic impairments in the leptin-melanocortin pathway. The detailed pharmacological and neurophysiological data presented in this guide provide a comprehensive foundation for further research and development in the field of metabolic disease.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Network dynamics of hypothalamic feeding neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MC4R Variants Modulate α-MSH and Setmelanotide Induced Cellular Signaling at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Setmelanotide: A Melanocortin-4 Receptor Agonist for the Treatment of Severe Obesity Due to Hypothalamic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ODP607 Long-term Efficacy of Setmelanotide in Patients With POMC or LEPR Deficiency Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Could setmelanotide be the game-changer for acquired hypothalamic obesity? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Structural analysis of setmelanotide binding to MC4R variants in comparison to wild-type receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Setmelanotide-like Effect at MC4R Is Achieved by MC4R Dimer Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cellular and synaptic reorganization of arcuate NPY/AgRP and POMC neurons after exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.1.2. Whole-cell patch clamp recordings [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Setmelanotide: A Selective MC4R Agonist for the Treatment of Rare Genetic Obesity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Setmelanotide is a first-in-class, potent and selective melanocortin-4 receptor (MC4R) agonist developed for the treatment of severe obesity and hyperphagia caused by genetic deficiencies in the MC4R pathway. This technical guide provides a comprehensive overview of setmelanotide, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its characterization and evaluation.

The MC4R is a key component of the leptin-melanocortin pathway, which plays a critical role in regulating energy homeostasis, appetite, and body weight. Genetic defects upstream of the MC4R can lead to impaired signaling, resulting in insatiable hunger (hyperphagia) and early-onset, severe obesity. Setmelanotide is designed to restore the function of this impaired pathway by directly activating the MC4R. It is an eight-amino-acid cyclic peptide that has demonstrated efficacy in reducing body weight and hunger in patients with specific rare genetic disorders of obesity.

Mechanism of Action and Signaling Pathway

Setmelanotide acts as a direct agonist of the MC4R, a G protein-coupled receptor (GPCR). By binding to and activating the MC4R, setmelanotide mimics the action of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). This activation stimulates downstream signaling pathways that lead to a decrease in food intake and an increase in energy expenditure.

The primary signaling pathway activated by the MC4R is the Gαs pathway, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP is a key second messenger that mediates the physiological effects of MC4R activation, including the regulation of appetite and energy balance.

Caption: MC4R Signaling Pathway.

Preclinical and Clinical Data

In Vitro Pharmacology

Setmelanotide is a potent and selective agonist of the human MC4R. It exhibits significantly higher potency for MC4R compared to other melanocortin receptor subtypes, minimizing off-target effects.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | hMC4R | 2.1 nM | |

| Functional Potency (EC50) | hMC4R | 0.27 nM | |

| hMC1R | 5.8 nM | ||

| hMC3R | 5.3 nM | ||

| hMC5R | >1000 nM |

Animal Models

Studies in various animal models of obesity have demonstrated the efficacy of setmelanotide in reducing food intake and body weight. These effects are MC4R-dependent, as they are not observed in MC4R knockout mice.

| Animal Model | Effect of Setmelanotide | Reference |

| Diet-Induced Obese (DIO) Mice | Reduced food intake and body weight | |

| MC4R Heterozygous (Mc4r+/-) Mice | Weight loss | |

| MC4R Knockout (Mc4r-/-) Mice | No significant effect on body weight | |

| Diet-Induced Obese Rhesus Macaques | Transient decrease in food intake and persistent weight loss |

Clinical Trials

Clinical trials have shown that setmelanotide leads to significant and sustained weight loss and a reduction in hunger scores in patients with obesity due to certain genetic deficiencies in the MC4R pathway.

| Population | Duration | Key Outcomes | Reference |

| Obese individuals with MC4R variants | 28 days | Weight loss | |

| Patients with Bardet-Biedl Syndrome (BBS) (≥12 years) | 52 weeks | Mean % body weight change: -6.47% | |

| Mean % change in hunger score: -31.80% | |||

| Patients with hypothalamic obesity | 16 weeks | 89% of patients achieved >5% BMI decrease |

Experimental Protocols

MC4R Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a compound to the MC4R.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human MC4R.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of setmelanotide or a reference compound.

-

To determine non-specific binding, include wells with a high concentration of a non-labeled MC4R ligand.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a buffer (e.g., 0.3% polyethyleneimine) to trap the membranes with bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

MC4R cAMP Functional Assay

This protocol describes a method to measure the functional potency of setmelanotide by quantifying its ability to stimulate cAMP production in cells expressing MC4R.

Methodology:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the human MC4R.

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Wash the cells with a serum-free medium or a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 10-15 minutes) to prevent the degradation of cAMP.

-

Add varying concentrations of setmelanotide or a reference agonist to the wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

cAMP Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP produced at each concentration of the test compound by interpolating from the standard curve.

-

Plot the cAMP concentration as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

-

In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model

This protocol outlines a representative in vivo study to evaluate the effect of setmelanotide on body weight and food intake in a DIO mouse model.

Methodology:

-

Induction of Obesity:

-

House male C57BL/6J mice individually and feed them a high-fat diet (HFD; e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity.

-

Monitor body weight regularly.

-

-

Acclimatization and Baseline Measurements:

-

Acclimatize the obese mice to the experimental conditions, including handling and any specialized caging (e.g., metabolic cages).

-

Record baseline body weight and food intake for several days before the start of treatment.

-

-

Drug Administration:

-

Randomize the DIO mice into treatment groups (e.g., vehicle control and different doses of setmelanotide).

-

Administer setmelanotide or vehicle daily via a suitable route, such as subcutaneous injection or continuous infusion using osmotic minipumps.

-

-

Monitoring and Measurements:

-

Measure body weight and food intake daily.

-

At the end of the study, body composition (fat mass and lean mass) can be assessed using techniques like DEXA (Dual-Energy X-ray Absorptiometry) or NMR (Nuclear Magnetic Resonance).

-

Blood samples can be collected to measure relevant metabolic parameters (e.g., glucose, insulin, lipids).

-

-

Data Analysis:

-

Calculate the change in body weight and cumulative food intake over the treatment period for each group.

-

Compare the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

Logical Relationship of Setmelanotide's Mechanism

Caption: Setmelanotide's Therapeutic Logic.

Conclusion

Setmelanotide represents a significant advancement in the targeted treatment of rare genetic disorders of obesity. Its selective agonism of the MC4R provides a rational therapeutic approach to restore signaling in a pathway critical for energy homeostasis. The data presented in this guide underscore its potential as an effective therapy for patients with specific genetic deficiencies, and the detailed protocols provide a framework for its continued investigation and characterization.

An In-depth Technical Guide to the Molecular Structure of Setmelanotide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Setmelanotide, a first-in-class melanocortin 4 receptor (MC4R) agonist. The document details its chemical properties, three-dimensional structure, and the signaling pathways it modulates. Furthermore, it outlines key experimental protocols used in its characterization, offering a valuable resource for researchers in the field of obesity and metabolic disorders.

Molecular and Chemical Properties of Setmelanotide

Setmelanotide is a synthetic, cyclic octapeptide designed to mimic the action of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Its structure incorporates key modifications to enhance potency, stability, and selectivity for the MC4R.

Table 1: Molecular and Chemical Properties of Setmelanotide

| Property | Value |

| Amino Acid Sequence | Ac-Arg-Cys(1)-D-Ala-His-D-Phe-Arg-Trp-Cys(1)-NH2[1][3] |

| Chemical Formula | C49H68N18O9S2[1] |

| Molecular Weight | 1117.3 g/mol [1] |

| Structure | Cyclic peptide with a disulfide bond between Cys(1) and Cys(1)[1] |

| Key Modifications | - N-terminal acetylation- C-terminal amidation- Incorporation of D-Alanine and D-Phenylalanine to increase resistance to enzymatic degradation.[1] |

| CAS Number | 920014-72-8[3] |

Three-Dimensional Structure and Receptor Binding

The three-dimensional structure of Setmelanotide in complex with the human MC4R and the stimulatory G-protein (Gs) has been determined by cryogenic electron microscopy (Cryo-EM) at a resolution of 2.6 Å (PDB ID: 7PIU).[4][5] This structural data provides critical insights into its mechanism of action.

Setmelanotide is an atypical bitopic ligand, interacting with both the orthosteric and a putative allosteric binding site on the MC4R.[6] This dual interaction is believed to contribute to its high affinity and specificity. The cyclic nature of the peptide, enforced by the disulfide bridge, is crucial for maintaining the bioactive conformation required for receptor binding and activation.[1]

Signaling Pathway

Setmelanotide functions as a potent and selective agonist of the MC4R, a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus.[6][7] The MC4R plays a pivotal role in the regulation of energy homeostasis, including appetite and weight control.

Upon binding to the MC4R, Setmelanotide stabilizes an active conformation of the receptor, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a key second messenger. Elevated intracellular cAMP levels activate downstream signaling cascades, ultimately leading to a reduction in hunger and an increase in energy expenditure.[8]

References

- 1. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. genscript.com [genscript.com]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. Structural analysis of setmelanotide binding to MC4R variants in comparison to wild-type receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural analysis of setmelanotide binding to MC4R variants in comparison to wild-type receptor. | Semantic Scholar [semanticscholar.org]

- 8. MC4R Variants Modulate α-MSH and Setmelanotide Induced Cellular Signaling at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]

Setmelanotide in Pro-opiomelanocortin (POMC) Deficiency Obesity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-opiomelanocortin (POMC) deficiency is a rare genetic disorder characterized by a disruption in the melanocortin-4 receptor (MC4R) pathway, a critical system for regulating energy balance, appetite, and body weight.[1][2] Due to a lack of the POMC hormone, individuals with this deficiency experience severe, early-onset obesity, hyperphagia (insatiable hunger), and potential endocrine abnormalities such as adrenal insufficiency.[1][3] Historically, treatment options have been limited and largely ineffective.[1] Setmelanotide, a first-in-class MC4R agonist, represents a targeted therapeutic approach designed to restore the function of this impaired pathway.[1][3] This document provides an in-depth technical overview of setmelanotide's mechanism of action, clinical efficacy, and safety profile based on pivotal clinical trials in patients with POMC deficiency obesity.

Mechanism of Action: Bypassing the Defect

The MC4R pathway is a key regulator of energy homeostasis.[1] In a functional pathway, neurons expressing POMC are activated, leading to the production of α-melanocyte-stimulating hormone (α-MSH).[4][5] α-MSH then binds to and activates the MC4R, resulting in decreased food intake and increased energy expenditure.[1][4]

In POMC deficiency, genetic variants prevent the production of functional POMC-derived peptides, including α-MSH.[1][5] This lack of α-MSH leaves the MC4R unstimulated, leading to unchecked appetite and a significant decrease in energy expenditure, which culminates in severe obesity.[1]

Setmelanotide is an eight-amino-acid cyclic peptide designed to act as an agonist for the MC4R.[2][5][6] It bypasses the upstream defect caused by POMC deficiency by directly binding to and activating the MC4R, thereby restoring the downstream signaling responsible for satiety and weight control.[2][5] In vitro studies have shown that setmelanotide is approximately 20-fold more potent as an agonist of MC4R than the endogenous α-MSH.[5]

Clinical Efficacy in POMC Deficiency

The efficacy of setmelanotide in patients with obesity due to POMC deficiency was evaluated in a pivotal Phase 3, single-arm, open-label trial (NCT02896192).[7][8][9] The data demonstrate clinically meaningful and statistically significant reductions in body weight and hunger.

Patient Population and Baseline Characteristics

The trial enrolled patients aged 6 years and older with confirmed POMC deficiency obesity.[7][8]

| Parameter | Value (POMC Deficiency Cohort) | Reference |

| Number of Patients | 15 (10 pivotal, 5 supplemental) | [7] |

| Mean Age (years) | 17.2 (Range: 7.0–30.0) | [7] |

| Mean Body Weight (kg) | 111.3 (SD: 35.8) | [7] |

| Mean BMI ( kg/m ²) | 39.2 (SD: 8.2) | [7] |

Efficacy Outcomes

The primary endpoint was the proportion of patients achieving at least 10% weight loss from baseline after approximately one year of treatment.[7][8]

| Efficacy Endpoint | Result at ~52 Weeks | p-value | Reference |

| Patients with ≥10% Weight Loss | 85.7% (12 out of 14) | <0.0001 | [7] |

| Mean % Change in Body Weight | -25.8% (SD: 9.7%) | <0.0001 | [7] |

| Mean % Change in "Most" Hunger Score (Ages ≥12) | -27.1% (SD: 28.1%) | 0.0005 | [7][8] |

These results show that setmelanotide leads to substantial and sustained weight loss in this patient population.[7] In earlier Phase 2 studies, individual patient responses were also profound, with one patient losing 51 kg after 42 weeks of treatment.[10]

Safety and Tolerability Profile

Setmelanotide was generally well-tolerated in the clinical trials.[11] No treatment-related serious adverse events were reported in the pivotal POMC trial.[7][8]

| Adverse Event | Incidence in POMC Trial (N=10) | Reference |

| Injection Site Reaction | 100% (10 patients) | [4][8] |

| Hyperpigmentation | 100% (10 patients) | [4][8] |

| Nausea | 50% (5 patients) | [4][8] |

| Vomiting | 30% (3 patients) | [4][8] |

Other reported adverse effects include depression and suicidal ideation.[3] Gastrointestinal side effects like nausea and vomiting typically peaked within the first month of use.[10]

Experimental Protocols: Phase 3 Trial Design (NCT02896192)

The pivotal Phase 3 study was a multicenter, single-arm, open-label trial with a placebo-controlled withdrawal period designed to assess the efficacy and safety of setmelanotide.[7][8][9][12]

Inclusion Criteria:

-

Confirmed diagnosis of obesity due to POMC or PCSK1 deficiency.[13][14]

-

History of severe, early-onset obesity.

Exclusion Criteria:

-

Significant cardiovascular disease.

-

Use of other weight-loss medications.

Treatment Protocol: The study consisted of several distinct phases:

-

Titration (2-12 weeks): Patients received once-daily subcutaneous injections of setmelanotide with the dose being gradually increased to an optimal therapeutic level.[14]

-

Open-Label Treatment (10-12 weeks): Patients continued on their established therapeutic dose.[12][14]

-

Placebo-Controlled Withdrawal (8 weeks): Patients who achieved a predefined weight loss (≥5 kg, or ≥5% if baseline weight <100 kg) entered this double-blind phase.[7][8][12] They received 4 weeks of setmelanotide and 4 weeks of placebo in a randomized order to serve as their own control.[1][14]

-

Open-Label Extension (32 weeks): Following the withdrawal period, all patients resumed open-label setmelanotide treatment for the remainder of the ~52-week trial.[8][12]

Endpoints:

-

Primary Endpoint: Proportion of patients achieving ≥10% weight loss from baseline at approximately 52 weeks.[7][8][13]

-

Secondary Endpoints: Mean percent change in body weight and mean percent change in "most" hunger score.[7][13] Hunger was assessed daily using a Likert-type scale from 0 ("not hungry at all") to 10 ("hungriest possible").[13]

Conclusion

Setmelanotide is a targeted therapy that has demonstrated substantial and sustained efficacy in reducing both weight and hunger for patients with obesity caused by POMC deficiency.[7][8][15] By directly activating the MC4R, it effectively bypasses the genetic defect inherent to the condition.[5] The clinical data from Phase 3 trials support its use as a transformative treatment for this rare genetic disease of obesity, offering a mechanism-based pharmacological solution where none previously existed.[4][8] The safety profile is considered manageable, with the most common adverse events being injection site reactions and hyperpigmentation.[7][8]

References

- 1. io.nihr.ac.uk [io.nihr.ac.uk]

- 2. Effect of setmelanotide, a melanocortin‐4 receptor agonist, on obesity in Bardet‐Biedl syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Setmelanotide: a promising advancement for pediatric patients with rare forms of genetic obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and Safety of Setmelanotide in Individuals With Obesity Due to POMC or LEPR Deficiency: Phase 3 Results From Pivotal and Supplemental Cohorts | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]

- 8. Efficacy and safety of setmelanotide, an MC4R agonist, in individuals with severe obesity due to LEPR or POMC deficiency: single-arm, open-label, multicentre, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of setmelanotide, an MC4R agonist, in individuals with severe obesity due to LEPR or POMC deficiency: single-arm, open-label, multicentre, phase 3 trials - Nutriomics [nutriomique.org]

- 10. Efficacy and Safety of Setmelanotide, a Melanocortin-4 Receptor Agonist, for Obese Patients: A Systematic Review and Meta-Analysis | MDPI [mdpi.com]

- 11. Real-life experience on efficacy and safety of setmelanotide treatment in prepubertal children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mc4r.org.uk [mc4r.org.uk]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Subcutaneous Administration of Setmelanotide in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of setmelanotide in mouse models of obesity. Setmelanotide is a potent and selective melanocortin-4 receptor (MC4R) agonist designed to restore the function of the MC4R pathway, which is crucial for regulating hunger, energy expenditure, and consequently, body weight.[1][2] This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols and workflows.

Mechanism of Action

Setmelanotide acts as an agonist for the MC4R, which is a key component of the leptin-melanocortin signaling pathway in the hypothalamus.[3] This pathway plays a critical role in energy homeostasis. In individuals with certain genetic deficiencies affecting upstream components of this pathway (e.g., POMC, PCSK1, or LEPR), signaling through the MC4R is impaired, leading to hyperphagia and severe obesity.[4][5] Setmelanotide bypasses these upstream defects by directly activating the MC4R, thereby restoring downstream signaling to reduce hunger and promote weight loss.[3][4]

Signaling Pathway of Setmelanotide

Caption: Setmelanotide signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of subcutaneous setmelanotide administration in various mouse models of obesity.

Table 1: Effect of Setmelanotide on Body Weight and Food Intake

| Mouse Model | Dosing Regimen | Duration | Change in Body Weight | Change in Food Intake | Reference |

| Alms1-/- | Daily intraperitoneal injections (dose-response) | 3 days | Not specified | Dose-dependent reduction | [6] |

| Diet-Induced Obese (DIO) | 2.7 µmol/kg s.c. daily | 10 days | ~10% reduction | Not specified | [7] |

| Magel2-null | 0.1 mg/kg i.p. | Single dose | Not specified | 75% reduction (3h), 7% reduction (22h) | [8] |

| Magel2-null | 0.2 mg/kg i.p. | Single dose | Not specified | Significant reduction | [8] |

| Arc-Pomc knockout | Continuous subcutaneous infusion via osmotic minipumps | 20 weeks | Significantly less than vehicle | Not specified | [1] |

| Diet-Induced Obese (DIO) | 1 mg/kg daily | 10 days | Significant reduction | Hypophagia | [9] |

Table 2: Effect of Setmelanotide on Metabolic Parameters

| Mouse Model | Dosing Regimen | Duration | Effect on Energy Expenditure | Effect on Respiratory Exchange Ratio (RER) | Other Metabolic Effects | Reference |

| Magel2-null | 0.1 mg/kg i.p. | Single dose | 11% increase | 9% decrease | Increased activity | [8] |

| Magel2-null | 0.2 mg/kg i.p. | Single dose | Significant increase | Not specified | Increased activity | [8] |

| Arc-Pomc knockout | Continuous subcutaneous infusion | 20 weeks | Higher than vehicle | Not specified | Improved glucose-insulin index | [1] |

Experimental Protocols

Protocol 1: Chronic Subcutaneous Infusion of Setmelanotide using Osmotic Minipumps

This protocol is suitable for long-term studies investigating the chronic effects of setmelanotide on body weight and metabolism.

Materials:

-

Setmelanotide (RM-493)

-

Vehicle (e.g., sterile saline)

-

Osmotic minipumps (e.g., Alzet)

-

Surgical instruments for implantation

-

Anesthesia

-

Mouse model of obesity (e.g., Arc-Pomc knockout mice)

-

Metabolic cages for monitoring food intake, energy expenditure, etc.

Procedure:

-

Animal Acclimation: Acclimate mice to individual housing and the specific diet (e.g., chow or high-fat diet) for at least one week prior to the study.

-

Pump Preparation: Prepare osmotic minipumps with either setmelanotide solution at the desired concentration or vehicle according to the manufacturer's instructions.

-

Surgical Implantation:

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Make a small subcutaneous incision on the back of the mouse.

-

Create a subcutaneous pocket using blunt dissection.

-

Insert the primed osmotic minipump into the pocket.

-

Close the incision with sutures or surgical clips.

-

-

Post-Operative Care: Monitor the mice for recovery from surgery and provide appropriate post-operative care, including analgesics.

-

Data Collection:

-

Measure body weight and food intake at regular intervals (e.g., daily or weekly).

-

At specified time points, perform metabolic assessments such as indirect calorimetry to measure energy expenditure and RER.

-

Conduct glucose and insulin tolerance tests to assess metabolic health.

-

At the end of the study, collect terminal blood samples and tissues for further analysis.

-

Protocol 2: Daily Subcutaneous Injections of Setmelanotide

This protocol is suitable for shorter-term studies or when a more controlled, intermittent dosing regimen is desired.

Materials:

-

Setmelanotide

-

Vehicle (e.g., sterile saline)

-

Insulin syringes or similar for subcutaneous injection

-

Mouse model of obesity (e.g., Diet-Induced Obese mice)

Procedure:

-

Animal Acclimation: Acclimate mice to handling and saline injections for several days before the start of the experiment to minimize stress responses.

-

Dose Preparation: Prepare fresh solutions of setmelanotide in vehicle at the desired concentration.

-

Administration:

-

Gently restrain the mouse.

-

Administer the calculated dose of setmelanotide or vehicle via subcutaneous injection in the scruff of the neck or the flank.

-

Alternate injection sites to minimize local irritation.

-

-

Data Collection:

-

Measure body weight and food intake daily, typically just before the next injection.

-

Perform other relevant metabolic assessments as required by the study design.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of setmelanotide in a mouse model of obesity.

Caption: General experimental workflow.

References

- 1. geneticobesitynews.com [geneticobesitynews.com]

- 2. Setmelanotide | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 3. Setmelanotide: A Melanocortin-4 Receptor Agonist for the Treatment of Severe Obesity Due to Hypothalamic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Efficacy and safety of setmelanotide, a melanocortin-4 receptor agonist, in patients with Bardet-Biedl syndrome and Alström syndrome: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial with an open-label period - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MON-LB019 Setmelanotide (RM-493) Reduces Food Intake and Rapidly Induces Weight Loss in a Mouse Model of Alström Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Magel2‐null mice are hyper‐responsive to setmelanotide, a melanocortin 4 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The MC4R agonist, setmelanotide, is associated with an improvement in hypercapnic chemosensitivity and weight loss in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Setmelanotide Studies in Diet-Induced Obese (DIO) Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing diet-induced obese (DIO) animal models for the preclinical evaluation of Setmelanotide, a melanocortin-4 receptor (MC4R) agonist. This document outlines the rationale for using DIO models, detailed experimental protocols, and expected quantitative outcomes based on published studies.

Introduction

Setmelanotide is a potent MC4R agonist designed to restore the function of a critical pathway in the hypothalamus that regulates appetite and energy expenditure.[1] Diet-induced obese (DIO) animal models, most commonly C57BL/6J mice fed a high-fat diet, are a valuable tool for studying the efficacy of anti-obesity therapeutics like Setmelanotide. These models mimic many aspects of human obesity, including increased adiposity, insulin resistance, and leptin resistance, providing a relevant physiological context for preclinical assessment.

Rationale for Use of DIO Models

DIO models are the preferred platform for evaluating the pharmacodynamic effects of Setmelanotide for several key reasons:

-

Clinical Relevance: These models recapitulate the development of obesity due to chronic overconsumption of a high-fat, palatable diet, mirroring a common cause of obesity in humans.

-

Intact MC4R Pathway: Unlike genetic models with specific deficits in the MC4R pathway, DIO models allow for the study of Setmelanotide's effects on a functionally intact, albeit dysregulated, system.

-

Metabolic Phenotype: DIO animals develop a suite of metabolic complications, including hyperglycemia and hyperinsulinemia, making them suitable for assessing the broader metabolic benefits of Setmelanotide.

Data Presentation: Efficacy of Setmelanotide in DIO Mice

The following tables summarize the quantitative effects of Setmelanotide treatment in DIO mouse models from various studies.

| Study Reference (if available) | Animal Model | Setmelanotide Dose | Treatment Duration | Body Weight Change | Food Intake Change |

| Fani et al. (paraphrased) | DIO C57BL/6J Mice | 1 mg/kg/day | 10 days | Significant weight loss | Reduced caloric intake |

| Kievit et al., 2013 (paraphrased) | DIO Rhesus Monkeys | Not specified | 8 weeks | ~13.5% weight loss | Initial reduction, then normalization |

| WuXi Biology Poster (paraphrased) | DIO Mouse Model | Not specified | Not specified | Effective reduction | Effective reduction |

| Study Reference (if available) | Animal Model | Setmelanotide Dose | Treatment Duration | Energy Expenditure (EE) Change | Respiratory Exchange Ratio (RER) Change |

| Kievit et al., 2013 (paraphrased) | DIO Rhesus Monkeys | Not specified | 8 weeks | Increased by ~14% | Not specified |

| Fani et al. (paraphrased) | DIO C57BL/6J Mice | 1 mg/kg/day | Not specified | Not specified | Decreased (indicating increased fat utilization) |

| Clemmensen et al., 2015 (paraphrased) | DIO Mice | Not specified | 5 days | Increased resting EE | Decreased |

| Study Reference (if available) | Animal Model | Setmelanotide Dose | Treatment Duration | Fat Mass Change | Lean Mass Change |

| WuXi Biology Poster (paraphrased) | DIO Mouse Model | Not specified | Not specified | Improved | Improved |

Signaling Pathway and Experimental Workflow

MC4R Signaling Pathway

Setmelanotide acts as an agonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor predominantly expressed in the brain. Activation of MC4R by its endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), or by Setmelanotide, leads to the stimulation of the Gs alpha subunit. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). This signaling cascade within hypothalamic neurons results in reduced food intake and increased energy expenditure.

Setmelanotide activates the MC4R signaling cascade.

Experimental Workflow for Setmelanotide Studies in DIO Mice

The following diagram outlines a typical experimental workflow for evaluating the efficacy of Setmelanotide in a DIO mouse model.

A typical experimental workflow for Setmelanotide studies.

Experimental Protocols

Diet-Induced Obesity (DIO) Model

-

Animal Model: Male C57BL/6J mice, 6-8 weeks of age at the start of the diet.

-

Housing: House mice in a temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle.

-

Diet: Provide a high-fat diet (HFD) with 45-60% of calories derived from fat (e.g., Research Diets D12492 or equivalent) and water ad libitum. A control group on a standard chow diet (10% kcal from fat) should be maintained for comparison.

-

Induction Period: Continue the HFD for 10-16 weeks. Obesity is typically characterized by a body weight gain of 20-25% over the control group.

-

Monitoring: Monitor body weight and food intake weekly.

Setmelanotide Administration

-

Formulation: Dissolve Setmelanotide in a sterile vehicle, such as saline (0.9% NaCl).

-

Dosing: Administer Setmelanotide daily via subcutaneous (s.c.) injection at a dose range of 0.2 to 3.0 mg/kg body weight. A vehicle-only group serves as the control.

-

Duration: Treatment duration can range from a few days for acute studies to several weeks (e.g., 2-4 weeks) for chronic efficacy studies.

Indirect Calorimetry

-

Acclimation: Acclimate mice to the calorimetry cages for at least 24-48 hours before data collection.

-

Measurement: Use an open-circuit indirect calorimetry system to continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2) for at least 24 hours.

-

Data Analysis: Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and Energy Expenditure (EE) using appropriate formulas (e.g., Weir equation).

Glucose Tolerance Test (GTT)

-

Fasting: Fast mice for 6 hours prior to the test with free access to water.

-

Baseline: Collect a baseline blood sample (time 0) from the tail vein.

-

Glucose Administration: Administer a 20% glucose solution (2 g/kg body weight) via oral gavage or intraperitoneal (i.p.) injection.

-

Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Analysis: Measure blood glucose levels at each time point. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Insulin Tolerance Test (ITT)

-

Fasting: Fast mice for 4-6 hours with free access to water.

-

Baseline: Collect a baseline blood sample (time 0).

-

Insulin Administration: Administer human insulin (0.75 U/kg body weight) via i.p. injection.

-

Blood Sampling: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

-

Analysis: Measure blood glucose levels to determine the rate of glucose clearance as an indicator of insulin sensitivity.

Body Composition Analysis

-

Method: Use Dual-Energy X-ray Absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR) to determine fat mass, lean mass, and bone mineral density.

-

Procedure: Follow the manufacturer's instructions for the specific instrument. For DEXA, mice are typically anesthetized.

-

Timing: Perform body composition analysis at baseline before the start of treatment and at the end of the study.

Conclusion

Diet-induced obese animal models provide a robust and clinically relevant platform for the preclinical evaluation of Setmelanotide. The protocols outlined in this document offer a standardized approach to assessing the efficacy of Setmelanotide on body weight, food intake, energy metabolism, and glucose homeostasis. Consistent application of these methods will yield reliable and reproducible data to support the development of this important therapeutic agent.

References

Application Notes and Protocols: Efficacy Testing of Setmelanotide in MC4R Knockout Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

The melanocortin-4 receptor (MC4R) is a critical component of the leptin-melanocortin signaling pathway, which regulates energy homeostasis, including appetite and weight.[1][2][3][4] Genetic deficiencies in the MC4R pathway can lead to severe, early-onset obesity.[5][6] Setmelanotide is a potent MC4R agonist developed for the treatment of rare genetic disorders of obesity.[6][7][8][9] To verify the on-target efficacy and mechanism of action of Setmelanotide, MC4R knockout (KO) mouse models are indispensable. These models, which exhibit a phenotype of obesity and hyperphagia, are used to demonstrate that the therapeutic effects of Setmelanotide are mediated specifically through the MC4R.[1][2][3][10][11] This document provides detailed application notes and protocols for the use of MC4R KO mice in the efficacy testing of Setmelanotide.

MC4R Signaling Pathway and Setmelanotide's Mechanism of Action

The MC4R signaling cascade is initiated by the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), which is derived from the pro-opiomelanocortin (POMC) prohormone.[6][7] This binding activates the receptor, leading to downstream signaling that promotes satiety and increases energy expenditure.[2][9] In individuals with certain genetic defects, this pathway is disrupted. Setmelanotide acts as a potent agonist of the MC4R, effectively bypassing upstream deficiencies in the pathway and restoring downstream signaling to reduce hunger and promote weight loss.[7][8][10] However, in the absence of a functional MC4R, as is the case in MC4R knockout mice, Setmelanotide is unable to exert its therapeutic effects.[10][12][13][14][15]

Figure 1: MC4R Signaling Pathway and Setmelanotide Action.

Data Presentation: Setmelanotide Efficacy in MC4R Genotypes

The following table summarizes the expected quantitative outcomes from a study evaluating Setmelanotide in wild-type (WT), MC4R heterozygous (HET), and MC4R knockout (KO) mice. The data is based on findings where mice were treated with Setmelanotide or a vehicle control.[10]

| Genotype | Treatment Group | N | Baseline Body Weight (g) | 9-Day Body Weight Change (g) |

| Wild-type (Mc4r +/+) | Vehicle | 8 | 35.2 ± 1.1 | +1.8 ± 0.4 |

| Setmelanotide | 8 | 36.1 ± 0.9 | -3.5 ± 0.5 | |

| Heterozygous (Mc4r +/-) | Vehicle | 10 | 40.5 ± 1.3 | +1.9 ± 0.3 |

| Setmelanotide | 10 | 41.2 ± 1.2 | -1.7 ± 0.6 | |

| Knockout (Mc4r -/-) | Vehicle | 4 | 48.9 ± 2.1 | +2.1 ± 0.7 |

| Setmelanotide | 4 | 49.5 ± 1.9 | +2.0 ± 0.8 | |

| Data are presented as mean ± SEM. Data is illustrative based on published findings.[10] |

Experimental Protocols

A crucial experiment to confirm the MC4R-dependent action of Setmelanotide involves administering the compound to mice with different MC4R genotypes (wild-type, heterozygous, and knockout) and monitoring changes in body weight and food intake.

Experimental Workflow

Figure 2: Experimental Workflow for Setmelanotide Efficacy Testing.

Detailed Methodology

1. Animal Models and Husbandry:

-

Strains: Use wild-type (Mc4r +/+), heterozygous (Mc4r +/-), and homozygous null (Mc4r -/-) mice on a C57BL/6J background.

-

Age: Start experiments with mice at approximately 11 weeks of age.

-

Housing: House mice individually in a temperature-controlled facility with a 12-hour light/dark cycle.

-

Diet: Place all mice on a high-fat diet (e.g., 45% kcal from fat) for the duration of the study to promote an obese phenotype.[10]

2. Acclimatization:

-

Allow mice to acclimatize to single housing and the experimental conditions for at least one week before the start of the study.

-

If using metabolic monitoring cages (e.g., Promethion Sable system), acclimatize the animals to the cages for 3 days to obtain stable baseline measurements.[10]

3. Drug Formulation and Administration:

-

Drug: Prepare Setmelanotide in a sterile vehicle, such as saline.

-

Dose: A typical dose for continuous infusion is 1200 nmol/kg/day.[10]

-

Administration:

-

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

-

Implant subcutaneous osmotic minipumps (e.g., Alzet) calibrated to deliver the specified dose of Setmelanotide or vehicle over the desired study period (e.g., 9 days).

-

Ensure proper surgical and post-operative care according to institutional guidelines.

-

4. Data Collection and Endpoint Measurement:

-

Baseline Measurements: Before pump implantation, record the baseline body weight and food intake for each animal.

-

Daily Monitoring:

-

Measure and record the body weight of each mouse daily at the same time.

-

Measure and record daily food intake.

-

-

Study Duration: Continue the study for a predetermined period, for example, 9 days, to observe significant changes in body weight.[10]

5. Statistical Analysis:

-

Analyze the data using appropriate statistical methods. For comparing multiple groups, a one-way ANOVA with a post-hoc test (e.g., Bonferroni) is suitable.

-

A p-value of < 0.05 is typically considered statistically significant.

Expected Outcomes

-

Wild-type (Mc4r +/+) mice treated with Setmelanotide are expected to show a significant reduction in body weight compared to their vehicle-treated counterparts.[10][12]

-

Heterozygous (Mc4r +/-) mice treated with Setmelanotide should also exhibit weight loss, though the effect may be less pronounced than in wild-type mice.[10]

-

MC4R knockout (Mc4r -/-) mice are not expected to respond to Setmelanotide treatment and will likely continue to gain weight similarly to their vehicle-treated controls.[10][12][13][14] This lack of response is the key finding that confirms the on-target, MC4R-dependent mechanism of Setmelanotide.

Conclusion

The use of MC4R knockout mice is a fundamental and definitive method for demonstrating the specific mechanism of action of Setmelanotide. The protocols outlined above provide a robust framework for conducting these critical efficacy studies. The clear differentiation in response to Setmelanotide between wild-type/heterozygous and knockout mice provides unequivocal evidence of the drug's reliance on a functional melanocortin-4 receptor to achieve its therapeutic effect on body weight.

References

- 1. pnas.org [pnas.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Melanocortin 4 Receptor–Deficient Mice as a Novel Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. setmelanotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. A human obesity-associated MC4R mutation with defective Gq/11α signaling leads to hyperphagia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Setmelanotide: A Melanocortin-4 Receptor Agonist for the Treatment of Severe Obesity Due to Hypothalamic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency. | Sigma-Aldrich [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for Assessing Setmelanotide's Effect on Hyperphagia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols used to assess the efficacy of setmelanotide, a melanocortin-4 receptor (MC4R) agonist, in treating hyperphagia and obesity in patients with rare genetic disorders. Setmelanotide is designed to restore the function of a dysfunctional MC4R pathway, which is crucial for regulating hunger and energy expenditure.[1][2][3]

Mechanism of Action

Setmelanotide is a peptide analog of the endogenous α-melanocyte-stimulating hormone (α-MSH) that acts as a potent agonist for the MC4R.[2][4] In individuals with genetic defects in the MC4R pathway (e.g., deficiencies in pro-opiomelanocortin [POMC], proprotein convertase subtilisin/kexin type 1 [PCSK1], or leptin receptor [LEPR], and in conditions like Bardet-Biedl Syndrome [BBS]), signaling is impaired, leading to insatiable hunger (hyperphagia) and severe obesity.[1][5][6] Setmelanotide bypasses these upstream defects by directly activating the MC4R, thereby helping to re-establish downstream signaling that reduces hunger and increases energy expenditure.[3][4][7]

MC4R Signaling Pathway

References

- 1. Clinical Review - Setmelanotide (Imcivree) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. publications.aap.org [publications.aap.org]

- 3. What is Setmelanotide Acetate used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Interview-Based Patient- and Caregiver-Reported Experiences of Hunger and Improved Quality of Life with Setmelanotide Treatment in Bardet-Biedl Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Setmelanotide - Wikipedia [en.wikipedia.org]

Application of Setmelanotide in the Study of Bardet-Biedl Syndrome: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bardet-Biedl syndrome (BBS) is a rare, autosomal recessive genetic disorder characterized by a range of symptoms including obesity, vision loss, polydactyly, and kidney abnormalities.[1][2] A key feature of BBS is early-onset, severe obesity and hyperphagia (insatiable hunger), which are believed to be driven by impaired signaling in the melanocortin-4 receptor (MC4R) pathway.[3][4] Setmelanotide, a potent MC4R agonist, has emerged as a targeted therapeutic approach for managing obesity and hyperphagia in patients with BBS.[5][6] This document provides detailed application notes and protocols for researchers and drug development professionals on the use of setmelanotide in the context of BBS studies.

Mechanism of Action

Setmelanotide is a synthetic, eight-amino-acid cyclic peptide that acts as an agonist for the melanocortin-4 receptor (MC4R).[7][8] In the central nervous system, the MC4R pathway is a critical regulator of energy homeostasis, including appetite and weight.[9] In individuals with BBS, genetic mutations can lead to dysfunction of the primary cilia, which are essential for proper MC4R signaling.[2][10] This impairment disrupts the normal satiety signals, leading to hyperphagia and obesity.[11] Setmelanotide works by directly activating the MC4R, bypassing the upstream defects in the signaling pathway and thereby helping to restore the body's ability to regulate hunger and energy expenditure.[6][7]

Signaling Pathway

The diagram below illustrates the mechanism of action of setmelanotide in the context of the MC4R pathway in Bardet-Biedl Syndrome.

Clinical Efficacy of Setmelanotide in Bardet-Biedl Syndrome

Clinical trials have demonstrated the efficacy of setmelanotide in reducing body weight and hunger in patients with BBS. The following tables summarize key quantitative data from Phase 2 and Phase 3 studies.

Table 1: Efficacy of Setmelanotide in a Phase 2 Open-Label Trial[7]

| Timepoint | Mean Percent Change in Body Weight from Baseline (n=7-8) | Mean Percent Change in Body Fat Mass from Baseline (n=7-9) |

| 3 Months | -5.5% | -9.3% |

| 6 Months | -11.3% | - |

| 12 Months | -16.3% | -24.0% |

Table 2: Efficacy of Setmelanotide in a Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial (52 Weeks)[12][13]

| Endpoint | Setmelanotide Group | Placebo Group |

| Primary Endpoint | ||

| Patients (≥12 years) with ≥10% Weight Reduction | 32.3% | - |

| Body Weight | ||

| Mean Percent Change in Body Weight (≥18 years) | -9.1% | - |

| Hunger | ||

| Patients (≥12 years) with ≥25% Reduction in Maximal Hunger Score | 62.5% | - |

| Mean Percent Change in Maximal Hunger Score | -30.9% | - |

Table 3: Long-Term Efficacy of Setmelanotide (Long-Term Extension Trial)[4][14]

| Timepoint | Mean Percent Change in BMI Across Age Groups | Mean Percent Change in Body Weight (≥18 years) | Mean Change in BMI Z-score (<18 years) |

| 18 Months | -9.5% (n=30) | -8.6% (n=15) | -0.83 (n=13) |

| 24 Months | -14.3% (n=19) | -14.9% (n=6) | -0.72 (n=12) |

Experimental Protocols

The following are generalized protocols based on the methodologies of pivotal clinical trials of setmelanotide in BBS patients.

Study Design: Phase 3 Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial[12][15][16][17]

This protocol outlines the key components of a Phase 3 clinical trial to evaluate the efficacy and safety of setmelanotide in patients with BBS.

1. Patient Population:

-

Inclusion criteria typically include patients aged 6 years and older with a confirmed clinical diagnosis of BBS and obesity (defined by BMI ≥30 kg/m ² for ages ≥16 or weight >97th percentile for ages 6-15).[12][13]

2. Treatment Protocol:

-

Dose Escalation: Setmelanotide is administered once daily via subcutaneous injection.[13] Treatment often begins with a dose titration phase to ensure tolerability.

-

Maintenance Dose: The target maintenance dose is typically 3.0 mg daily.[6][13]

3. Efficacy Assessments:

-

Primary Endpoint: The proportion of patients achieving a clinically significant reduction in body weight (e.g., ≥10% from baseline) after a defined period (e.g., 52 weeks).[12][13]

-

Secondary Endpoints:

4. Safety and Tolerability Assessments:

-

Monitoring of treatment-emergent adverse events (AEs). Common AEs include injection site reactions, skin hyperpigmentation, nausea, and vomiting.[3][7]

-

Regular assessment of vital signs (blood pressure, heart rate) and laboratory parameters.[7]

Conclusion

Setmelanotide represents a significant advancement in the management of obesity and hyperphagia associated with Bardet-Biedl syndrome. Its targeted mechanism of action as an MC4R agonist addresses the underlying pathophysiology of the disease. The robust data from clinical trials support its efficacy and provide a framework for future research and clinical application. These application notes and protocols are intended to guide researchers and drug development professionals in the continued study and utilization of setmelanotide for this rare genetic disorder.

References

- 1. Bardet–Biedl syndrome - Wikipedia [en.wikipedia.org]

- 2. Bardet–Biedl syndrome: Genetics, molecular pathophysiology, and disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. FDA approves setmelanotide for obesity in Bardet-Biedl syndrome | MDedge [mdedge.com]

- 6. An evaluation of setmelanotide injection for chronic weight management in adult and pediatric patients with obesity due to Bardet-Biedl syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of setmelanotide, a melanocortin‐4 receptor agonist, on obesity in Bardet‐Biedl syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. mdpi.com [mdpi.com]

- 10. news-medical.net [news-medical.net]

- 11. geneticobesitynews.com [geneticobesitynews.com]

- 12. Efficacy and safety of setmelanotide, a melanocortin-4 receptor agonist, in patients with Bardet-Biedl syndrome and Alström syndrome: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial with an open-label period - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Methodologies for Assessing Hunger Scores in Setmelanotide Clinical Trials

Introduction

Setmelanotide is a melanocortin 4 receptor (MC4R) agonist developed for chronic weight management in adults and children with rare genetic diseases of obesity.[1][2][3] These conditions, such as pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), and leptin receptor (LEPR) deficiencies, are characterized by impaired signaling in the leptin-melanocortin pathway, leading to severe, early-onset obesity and insatiable hunger (hyperphagia).[1][3] Setmelanotide acts downstream of these genetic defects to re-establish MC4R pathway activity, thereby reducing hunger and promoting weight loss.[4][5]

Given that hyperphagia is a primary and debilitating symptom, the robust assessment of hunger is a critical endpoint in evaluating the efficacy of setmelanotide. These application notes provide a detailed overview of the methodologies, experimental protocols, and key signaling pathways relevant to the assessment of hunger scores in setmelanotide clinical trials.

The Leptin-Melanocortin Signaling Pathway and Setmelanotide's Mechanism of Action

The central melanocortin pathway is a crucial regulator of energy homeostasis. In a "fed state," hormones like leptin and insulin stimulate POMC neurons in the hypothalamus.[6][7][8] These neurons release α-melanocyte-stimulating hormone (α-MSH), which binds to and activates the MC4R, signaling satiety and reducing food intake.[6][7] Conversely, in a "starved state," ghrelin activates Agouti-Related Peptide (AgRP) neurons, which inhibit MC4R signaling and promote hunger.[7][9]

In certain rare genetic disorders, mutations disrupt this pathway upstream of the MC4R. Setmelanotide is an MC4R agonist that bypasses these defects by directly activating the receptor, thereby restoring the signal to reduce hunger and energy intake.[5][10]

Methodologies for Hunger Score Assessment

The primary methodology for assessing hunger in Setmelanotide clinical trials is a patient-reported outcome (PRO) instrument. While no single PRO is universally validated for hyperphagia across all rare genetic diseases of obesity, a consistent approach has been employed in Phase 3 trials.[11]

-

Assessment Tool: An 11-point Likert-type numerical rating scale is commonly used, where patients rate their hunger from 0 (not hungry at all) to 10 (the most hungry possible).[11][12]

-

Key Metric: The primary focus is often on the "most" or "maximal" hunger experienced by the patient.[10][12] In some trials, this is assessed as the weekly average of the daily maximal hunger score.[10]

-

Data Collection: Patients (or their caregivers) record hunger scores daily. In some protocols, multiple questions are asked daily to capture different aspects of hunger.[10][13]

-

Qualitative Data: To complement quantitative scores, in-depth qualitative interviews are sometimes conducted to understand the patient's experience of hyperphagia and how it changes with treatment, providing context to the numerical data.[11][14]

Experimental Protocol for Hunger Score Assessment

The following protocol outlines a generalized workflow for assessing hunger scores within a Setmelanotide clinical trial, based on published Phase 3 study designs.[10][12][15]

3.1. Patient Screening and Enrollment

-

Inclusion Criteria: Patients aged 6 years or older with a clinical diagnosis and genetic confirmation of a relevant disorder (e.g., POMC, LEPR, or Bardet-Biedl syndrome) and obesity.[10]

-

Exclusion Criteria: Patients with suspected benign or likely benign genetic variants or other forms of obesity not targeted by the therapy.[1]

3.2. Baseline Assessment

-

Prior to treatment initiation, baseline data is collected, including body weight, BMI, and waist circumference.[15]

-

A baseline hunger score is established using the 11-point rating scale over a designated period (e.g., one week) to account for daily variations.

3.3. Treatment and Dose Titration

-

Setmelanotide is administered via daily subcutaneous injection.[3]

-

An initial dose-titration period is implemented where the dose is gradually increased (e.g., over 2-week intervals) to establish an optimal therapeutic dose for the individual patient based on efficacy and tolerability.[15]

3.4. Data Collection During Treatment

-

Patients or caregivers record the "maximal" daily hunger score using the rating scale.

-

These scores are collected throughout the open-label treatment period (typically 52 weeks).[10]

-

In some study designs, a placebo-controlled withdrawal phase is included, where patients are switched to a placebo for a short period (e.g., 4 weeks) to confirm the drug's effect on hunger and weight before resuming active treatment.[12]

3.5. Endpoint Analysis

-

The primary hunger-related endpoint is typically the mean percentage change in the weekly average of the daily maximal hunger score from baseline to the end of the treatment period (e.g., 52 weeks).[10]

-

A secondary endpoint is often the proportion of patients who achieve a clinically meaningful reduction in their hunger score, such as a reduction of 25% or more.[10][16]

Quantitative Data from Key Setmelanotide Clinical Trials

The assessment methodologies described have been used to generate robust quantitative data demonstrating Setmelanotide's efficacy in reducing hunger.

Table 1: Summary of Hunger Score Reduction in Phase 3 Setmelanotide Trials